Comparative Decarboxylation Kinetics in Hydrothermal Conditions
Under hydrothermal conditions (150-210 °C, 275 bar), propiolic acid decarboxylates more rapidly than its methyl ester. This kinetic difference is critical for applications requiring sequential or controlled release of CO₂ .
| Evidence Dimension | Relative decarboxylation rate at 180 °C |
|---|---|
| Target Compound Data | Propiolic acid decarboxylation rate constant (relative order) |
| Comparator Or Baseline | Methyl propiolate decarboxylation rate constant (relative order) |
| Quantified Difference | Propiolic acid decarboxylation > Methyl propiolate decarboxylation |
| Conditions | Hydrothermal flow reactor, 180 °C, 275 bar, monitored by IR spectroscopy |
Why This Matters
Selecting propiolic acid over its ester allows for faster generation of terminal alkyne in situ, which is essential for tandem reactions where the alkyne is a transient intermediate.
- [1] J. Li and T. B. Brill, "Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 bar," *J. Phys. Chem. A*, vol. 105, no. 25, pp. 6171-6175, 2001. View Source
